Cas no 2566-44-1 (2-cyclopropylethan-1-ol)
2-cyclopropylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclopropylethanol
- Cyclopropaneethanol~(2-Hydroxyethyl)cyclopropane
- Cyclopropane, (2-bromoethyl)-
- Cyclopropaneethanol
- 2-Cyclopropyl-aethanol
- 2-Cyclopropylethan-1-Ol
- 2-cyclopropyl-ethanol
- 2-Cyclopropylethyl alcohol
- cyclopropylethanol
- (2-Hydroxyethyl)cyclopropane
- LUNMJRJMSXZSLC-UHFFFAOYSA-N
- NSC250975
- 2-cyclopropyl ethanol
- 2-cyclopropane ethanol
- cyclopropylmethyl carbinol
- 2-Cyclopropylethanol, AldrichCPR
- 8510AD
- PB24555
- CM1349
- AMY3915
- A817963
- AKOS009158390
- MFCD00040762
- FT-0600510
- GS-6412
- NSC 250975
- EN300-73771
- 1-Cyclopropyl ethanol
- NSC-250975
- DTXSID50180361
- PENTAERYTHRITOLTETRABENZOATE
- Z826525694
- 2566-44-1
- SY041938
- UNII-C66TB83XKK
- CS-W016679
- C66TB83XKK
- DB-008194
- Cyclopropaneethanol;(2-Hydroxyethyl)cyclopropane; NSC 250975
- Cyclopropaneethanol;
- 680-717-9
- 2-cyclopropylethan-1-ol
-
- MDL: MFCD00040762
- Inchi: 1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2
- InChI Key: LUNMJRJMSXZSLC-UHFFFAOYSA-N
- SMILES: OCCC1CC1
- BRN: 2036028
Computed Properties
- Exact Mass: 86.07320
- Monoisotopic Mass: 86.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 39.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not available
- Density: 0.975 g/cm3
- Boiling Point: 137-138℃ at 760 mmHg
- Flash Point: 47°C
- Refractive Index: 1.4355
- Water Partition Coefficient: Miscible with water.
- PSA: 20.23000
- LogP: 0.77880
- Solubility: Not available
2-cyclopropylethan-1-ol Security Information
- Hazardous Material transportation number:UN 1987
- Hazard Category Code: 10-36-22
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Safety Term:S23;S24/25
- Packing Group:III
- Packing Group:III
- Risk Phrases:R10
2-cyclopropylethan-1-ol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-cyclopropylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM101781-10g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95+% | 10g |
$286 | 2021-08-06 | |
| Chemenu | CM101781-25g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95+% | 25g |
$528 | 2021-08-06 | |
| Fluorochem | 067782-1g |
2-Cyclopropylethanol |
2566-44-1 | 97% | 1g |
£55.00 | 2022-03-01 | |
| Fluorochem | 067782-5g |
2-Cyclopropylethanol |
2566-44-1 | 97% | 5g |
£162.00 | 2022-03-01 | |
| Fluorochem | 067782-10g |
2-Cyclopropylethanol |
2566-44-1 | 97% | 10g |
£289.00 | 2022-03-01 | |
| Fluorochem | 067782-25g |
2-Cyclopropylethanol |
2566-44-1 | 97% | 25g |
£551.00 | 2022-03-01 | |
| ChemScence | CS-W016679-1g |
2-Cyclopropylethanol |
2566-44-1 | 98.61% | 1g |
$50.0 | 2022-04-27 | |
| ChemScence | CS-W016679-5g |
2-Cyclopropylethanol |
2566-44-1 | 98.61% | 5g |
$141.0 | 2022-04-27 | |
| ChemScence | CS-W016679-10g |
2-Cyclopropylethanol |
2566-44-1 | 98.61% | 10g |
$248.0 | 2022-04-27 | |
| TRC | C989380-2.5g |
2-Cyclopropylethanol |
2566-44-1 | 2.5g |
$ 184.00 | 2023-09-08 |
2-cyclopropylethan-1-ol Suppliers
2-cyclopropylethan-1-ol Related Literature
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Mu-Jia Luo,Haixin Ding,Ruchun Yang,Qiang Xiao Green Chem. 2022 24 9373
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Yanjiao Xiong,Xiaoyi Zhang,Hong-Mei Guo,Xuesong Wu Org. Chem. Front. 2022 9 3532
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3. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoatesDerek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574
Additional information on 2-cyclopropylethan-1-ol
Professional Introduction to 2-Cyclopropylethan-1-ol (CAS No. 2566-44-1)
2-Cyclopropylethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2566-44-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This alcohol derivative features a cyclopropyl group attached to an ethyl chain, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention for potential applications in drug development, particularly in the synthesis of bioactive molecules.
The molecular structure of 2-cyclopropylethan-1-ol consists of a cyclopropyl ring linked to a primary alcohol functionality at the terminal carbon of an ethyl chain. This configuration imparts distinct steric and electronic characteristics, which can influence its reactivity and interaction with biological targets. The cyclopropyl group, known for its rigid three-membered ring, introduces conformational constraints that can affect the compound's pharmacokinetic profile, while the hydroxyl group provides opportunities for further functionalization.
In recent years, 2-cyclopropylethan-1-ol has been explored as a building block in the synthesis of various pharmacologically relevant compounds. Its incorporation into drug candidates has shown promise in several therapeutic areas, including central nervous system (CNS) disorders and anti-inflammatory agents. The cyclopropyl moiety, in particular, has been associated with enhanced binding affinity and metabolic stability in certain drug molecules.
One of the most intriguing aspects of 2-cyclopropylethan-1-ol is its role in the development of novel ligands for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes, making them prime targets for therapeutic intervention. Studies have demonstrated that derivatives of 2-cyclopropylethan-1-ol can modulate GPCR activity, potentially leading to the discovery of new treatments for conditions such as depression, anxiety, and pain syndromes. The rigid structure of the cyclopropyl ring helps stabilize the binding interactions, improving the efficacy of these ligands.
The synthesis of 2-cyclopropylethan-1-ol typically involves catalytic hydrogenation or other organic transformations that introduce the cyclopropyl group while preserving the alcohol functionality. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These methods often leverage transition metal catalysts and controlled reaction conditions to achieve regioselectivity and minimize byproduct formation.
In addition to its pharmaceutical applications, 2-cyclopropylethan-1-ol has found utility in materials science and agrochemical research. Its unique chemical properties make it a valuable precursor for designing novel polymers and specialty chemicals. The cyclopropyl group's stability under various reaction conditions allows for its incorporation into more complex molecular architectures, expanding its synthetic potential.
The biological activity of derivatives of 2-cyclopropylethan-1-ol has been extensively studied in preclinical models. Researchers have focused on evaluating their efficacy and safety profiles across different disease models, including neurodegenerative disorders and inflammatory conditions. Preliminary results suggest that certain derivatives exhibit promising pharmacological effects with favorable pharmacokinetic properties. These findings underscore the importance of continued research into this compound class.
The future direction of research on 2-cyclopropylethan-1-ol is likely to focus on expanding its applications and understanding its mechanistic interactions at a deeper level. Advances in computational chemistry and structural biology are expected to provide new insights into how this compound interacts with biological targets. Additionally, green chemistry approaches may be employed to develop more sustainable synthetic routes, aligning with global efforts to reduce environmental impact.
In conclusion, 2-cyclopropylethan-1-ol (CAS No. 2566-44-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse applications, from drug development to innovative chemical synthesis. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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